molecular formula C14H9BrClN3S B12911244 5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-43-8

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12911244
CAS No.: 827580-43-8
M. Wt: 366.7 g/mol
InChI Key: FDNLRYQJFBPDQE-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

The synthesis of 5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline and 4-chlorobenzoyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

Properties

CAS No.

827580-43-8

Molecular Formula

C14H9BrClN3S

Molecular Weight

366.7 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9BrClN3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19)

InChI Key

FDNLRYQJFBPDQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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